molecular formula C21H23NO3 B584410 [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone CAS No. 1448893-03-5

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone

Cat. No.: B584410
CAS No.: 1448893-03-5
M. Wt: 337.4 g/mol
InChI Key: OAAZEFGKZWEFTG-UHFFFAOYSA-N
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Preparation Methods

The preparation of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves synthetic routes that typically start with the parent compound, RCS-4The reaction conditions often include the use of solvents like DMF, DMSO, and ethanol .

Chemical Reactions Analysis

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can occur at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Mechanism of Action

The mechanism of action of [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. These receptors are part of the endocannabinoid system, which regulates various physiological processes. The compound binds to these receptors, mimicking the effects of natural cannabinoids, leading to altered neurotransmitter release and physiological responses .

Comparison with Similar Compounds

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone is similar to other synthetic cannabinoids, such as:

Properties

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAZEFGKZWEFTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701043094
Record name [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448893-03-5
Record name [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701043094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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